![molecular formula C8H12F2 B14616660 1,1-Difluorospiro[2.5]octane CAS No. 59987-85-8](/img/structure/B14616660.png)
1,1-Difluorospiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluorospiro[2.5]octane is a fluorinated organic compound characterized by a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of fluorine atoms in the molecule imparts distinct reactivity and stability, making it a subject of interest for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Difluorospiro[2.5]octane can be synthesized through several methods. One common approach involves the reaction of a suitable spirocyclic precursor with a fluorinating agent. For example, the fluorination of spiro[2.5]octane-1-one using diethylaminosulfur trifluoride (DAST) can yield this compound . The reaction typically requires controlled conditions, such as low temperatures and anhydrous solvents, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Difluorospiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield spirocyclic ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1,1-Difluorospiro[2.5]octane has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: In biological research, this compound can be employed as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s fluorinated nature enhances its potential as a pharmaceutical intermediate, contributing to the development of new drugs with improved bioavailability and metabolic stability.
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,1-difluorospiro[2.5]octane exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, altering their activity. Additionally, the spirocyclic structure may contribute to the compound’s stability and reactivity, facilitating its role in various chemical and biological processes.
Comparación Con Compuestos Similares
1,1-Difluorospiro[2.5]octan-6-one: This compound shares a similar spirocyclic structure but differs in the position of the fluorine atoms and the presence of a ketone group.
1,1-Difluorospiro[2.5]octan-6-ol: Similar to the previous compound, this molecule contains a hydroxyl group instead of a ketone.
Uniqueness: 1,1-Difluorospiro[25]octane stands out due to its specific fluorination pattern and spirocyclic framework These features impart unique reactivity and stability, distinguishing it from other fluorinated compounds
Propiedades
Número CAS |
59987-85-8 |
|---|---|
Fórmula molecular |
C8H12F2 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
2,2-difluorospiro[2.5]octane |
InChI |
InChI=1S/C8H12F2/c9-8(10)6-7(8)4-2-1-3-5-7/h1-6H2 |
Clave InChI |
GYPBPZNKAXHIMW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CC2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



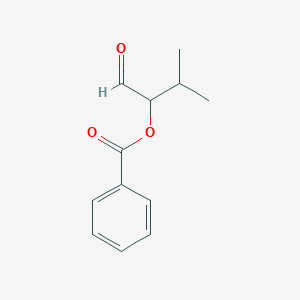
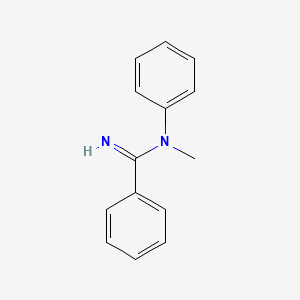

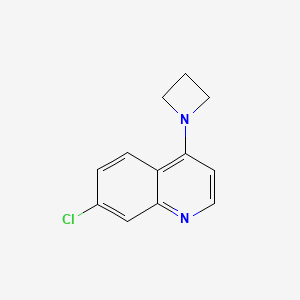
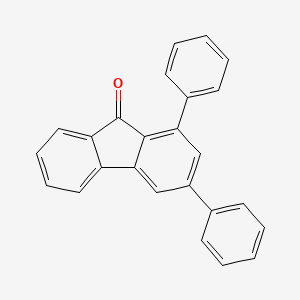
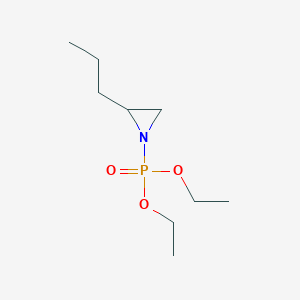
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
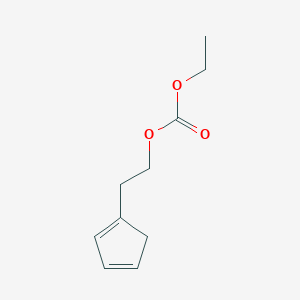

![N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine](/img/structure/B14616631.png)
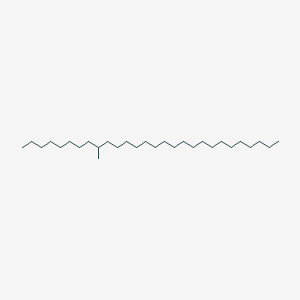
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide](/img/structure/B14616650.png)
![Diethyl [tert-butoxy(cyano)methyl]phosphonate](/img/structure/B14616651.png)
